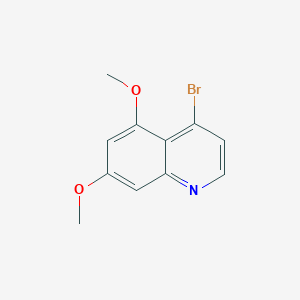

4-Bromo-5,7-dimethoxyquinoline

Description

Contextualization within Halogenated Dimethoxyquinoline Chemistry

Halogenated dimethoxyquinolines are a class of compounds that have garnered considerable attention in organic and medicinal chemistry. The quinoline (B57606) scaffold itself is a key component in many biologically active compounds. The introduction of halogen atoms, such as bromine, and electron-donating methoxy (B1213986) groups significantly influences the molecule's chemical reactivity and properties.

The bromine atom at the C-4 position is a versatile functional handle. It activates the molecule for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Negishi reactions. smolecule.com This allows for the straightforward introduction of new carbon-carbon bonds, enabling the synthesis of more complex molecular architectures. smolecule.com Furthermore, the bromine atom can be replaced through nucleophilic substitution reactions, providing a pathway to a diverse range of derivatives. smolecule.comevitachem.com

The two methoxy groups at the C-5 and C-7 positions are electron-donating groups that can influence the electron density of the aromatic system. This electronic effect can modulate the reactivity of the quinoline ring towards electrophilic aromatic substitution and can also be crucial for the biological activity of derivatives by affecting how they bind to target proteins. smolecule.comacs.org The specific placement of these groups is critical, as different isomers exhibit distinct properties and activities.

Significance as a Foundational Chemical Entity and Research Target

4-Bromo-5,7-dimethoxyquinoline is significant primarily as a foundational building block in organic synthesis. Its defined structure, featuring strategically placed reactive sites (the bromo substituent) and modulating groups (the dimethoxy substituents), makes it a valuable precursor for creating larger, more complex molecules with potentially desirable properties. smolecule.comevitachem.com

Researchers utilize such halogenated heterocycles to systematically build libraries of related compounds for screening purposes. By modifying the structure starting from a common core like this compound, chemists can explore structure-activity relationships (SAR). For instance, in drug discovery, derivatives of the closely related 4-(anilino)quinazoline scaffold have been synthesized to probe their inhibitory effects on specific enzymes. acs.orgnih.gov The synthesis of various analogs allows for the fine-tuning of properties to optimize potency and selectivity for a biological target. acs.org

Scope of Contemporary Academic Investigation

The contemporary academic investigation of compounds like this compound and its isomers falls into several key areas:

Synthesis of Novel Derivatives: A primary focus is on using the bromo-functionalized quinoline core to synthesize new compounds. This includes exploring various cross-coupling and substitution reactions to append different functional groups and molecular fragments. gelisim.edu.trnih.gov

Medicinal Chemistry: The quinoline and quinazoline (B50416) scaffolds are prevalent in medicinal chemistry. Research on related structures, such as 4-anilino-6,7-dimethoxyquinazolines, has identified potent inhibitors of enzymes like the epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in cancer. smolecule.comacs.org Therefore, this compound is a potential intermediate for synthesizing new kinase inhibitors or other therapeutic agents.

Materials Science: Halogenated and conjugated heterocyclic systems are also of interest in materials science. The electronic properties imparted by the quinoline ring and its substituents can be exploited in the development of new organic materials for electronic applications. Research on related halogenated dibenzo[f,h]quinoxaline (B1580581) units has shown their utility in creating efficient organic solar cells. nih.gov

While direct and extensive research findings on this compound itself are not widely published, its significance is understood through the broad and intensive research conducted on its close structural relatives and the general class of halogenated dimethoxyquinolines.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5,7-dimethoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-14-7-5-9-11(10(6-7)15-2)8(12)3-4-13-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYGCTIMXXVMMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C(=C1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 4 Bromo 5,7 Dimethoxyquinoline and Analogous Structures

Strategies for Quinoline (B57606) Core Construction Pre-Bromination

The foundational step in the synthesis is the assembly of the 5,7-dimethoxy-4-quinolone scaffold. This is typically accomplished through well-established cyclization reactions that form the heterocyclic core.

Classic condensation and cyclization reactions are employed to construct the 4-hydroxyquinoline skeleton, which exists in tautomeric equilibrium with the more stable 4-quinolone form. The choice of reaction often depends on the specific starting materials available. For the synthesis of the 5,7-dimethoxy substituted core, the starting aniline required is 3,5-dimethoxyaniline.

Two of the most relevant methods are the Conrad-Limpach and Gould-Jacobs reactions.

Conrad-Limpach Synthesis : This method involves the reaction of an aniline with a β-ketoester. wikipedia.orgjptcp.comquimicaorganica.org Under kinetic control (lower temperatures, often room temperature), the reaction favors nucleophilic attack by the aniline at the ester carbonyl, which, after cyclization, leads to a 2-quinolone. However, under thermodynamic control (high temperatures, ~250 °C), the reaction favors initial attack at the ketone carbonyl, forming a Schiff base intermediate that subsequently cyclizes to yield the desired 4-hydroxyquinoline. wikipedia.orgsynarchive.com

Gould-Jacobs Reaction : This is a particularly effective method for preparing 4-hydroxyquinoline derivatives from anilines, especially those bearing electron-donating groups in the meta-position, such as 3,5-dimethoxyaniline. wikipedia.org The reaction begins with the condensation of the aniline with diethyl ethoxymethylenemalonate, followed by a thermally induced electrocyclic ring closure. wikipedia.orgablelab.eu The resulting ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate can then be saponified and decarboxylated to yield 5,7-dimethoxy-4-quinolone. The high temperatures required for the cyclization step are a key feature of this reaction. ablelab.eu

While building the substituted quinoline core from an appropriately substituted aniline is the most common approach, derivatization of a pre-existing quinoline scaffold is another potential strategy. This could involve introducing the methoxy (B1213986) groups onto a plain quinoline ring, although this often suffers from issues with regioselectivity and harsh reaction conditions. A more pertinent application of derivatization in the context of this specific synthesis is the modification of the 4-quinolone precursor after the core has been constructed, which is the crucial step for introducing the bromine atom. researchgate.net

Regioselective Bromination Techniques

The introduction of a bromine atom at the C4 position of the 5,7-dimethoxyquinoline ring is achieved through functional group conversion rather than direct electrophilic aromatic substitution. This strategic choice is mandated by the inherent electronic properties of the substituted quinoline system.

While N-Bromosuccinimide (NBS) is a common and effective reagent for the electrophilic bromination of many aromatic systems, its application to the direct synthesis of 4-bromo-5,7-dimethoxyquinoline from its C4-unsubstituted precursor is not viable due to regiochemical constraints. nih.gov Direct electrophilic attack on the 5,7-dimethoxyquinoline ring would be directed elsewhere by the powerful activating effects of the methoxy groups.

However, the actual method to achieve C4-bromination involves the conversion of the 4-hydroxyquinoline (4-quinolone) precursor into the target compound. Reagents such as phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) are highly effective for this transformation. chemicalbook.com A well-documented procedure involves treating 4-hydroxyquinoline with PBr₃ in an inert solvent like N,N-dimethylformamide (DMF) to yield 4-bromoquinoline in high yield. chemicalbook.com This method is directly applicable to the 5,7-dimethoxy substituted analog.

The regioselectivity of electrophilic substitution on the quinoline ring is governed by a combination of factors:

Pyridine (B92270) Ring Deactivation : The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the pyridine ring (positions C2, C3, C4) towards electrophilic attack compared to the benzene (B151609) ring.

Methoxy Group Activation : The two methoxy groups at C5 and C7 are powerful electron-donating groups (+M effect). organicchemistrytutor.com They strongly activate the carbocyclic ring for electrophilic aromatic substitution. As ortho-, para-directors, they direct incoming electrophiles primarily to the C6 and C8 positions. organicchemistrytutor.comwikipedia.org

Consequently, any attempt at direct electrophilic bromination of 5,7-dimethoxyquinoline with NBS would result in substitution at the C6 and/or C8 positions, not the desired C4 position. This is why the synthetic strategy must circumvent direct electrophilic attack at C4 by first installing a reactive functional group (the hydroxyl/oxo group) at that position via cyclization. The subsequent conversion of this group to bromine ensures perfect regioselectivity.

Optimization focuses on the key conversion step of the 4-quinolone precursor to the 4-bromo product. The use of phosphorus halides is a standard and efficient method.

For the conversion of 4-hydroxyquinoline to 4-bromoquinoline, reaction conditions have been optimized for high yield and purity. The use of phosphorus tribromide in DMF under an inert atmosphere provides an excellent example of an optimized procedure.

| Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Phosphorus Tribromide (PBr₃) | N,N-Dimethylformamide (DMF) | Room Temperature | 30 min | 88% | chemicalbook.com |

While not used for the C4-bromination of the target compound, the optimization of NBS bromination on other activated quinoline systems often involves careful selection of solvents and catalysts to control the reaction.

| Substrate Type | Reagent | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Tetrahydroquinolines | NBS | CHCl₃ | Room Temp | Bromination/Dehydrogenation | nih.gov |

| 8-Methoxyquinoline | Br₂ | CCl₄ | Room Temp | 5-Bromo-8-methoxyquinoline | researchgate.net |

| 5,8-Dimethoxy-2-methylquinoline | NBS (1.1 equiv), cat. H₂SO₄ | aq. THF | 20 °C, 5 min | Oxidation to Quinone (No Bromination) | nih.gov |

Molecular Bromine Mediated Bromination

Direct bromination of quinoline and its derivatives using molecular bromine (Br₂) is a fundamental method for introducing bromine atoms onto the heterocyclic ring. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the nature and position of existing substituents on the quinoline ring. For instance, the bromination of 8-substituted quinolines has been reinvestigated to optimize yields and isolation conditions for mono- and di-bromo derivatives. The reaction of 1,2,3,4-tetrahydroquinoline with molecular bromine has been shown to yield various brominated quinolines, including 4,6,8-tribromoquinoline, demonstrating the feasibility of introducing bromine at multiple positions, including C-4, under specific conditions. However, direct bromination of a pre-formed 5,7-dimethoxyquinoline with molecular bromine to selectively obtain the 4-bromo derivative can be challenging due to the activating effect of the methoxy groups, which may lead to a mixture of products.

Targeted Bromination at Specific Ring Positions (e.g., C-4, C-5, C-7)

Achieving regioselective bromination at specific positions of the quinoline ring is crucial for the synthesis of well-defined isomers. Various strategies have been developed to direct the bromination to the desired carbon atom. For example, the bromination of 8-substituted quinolines can lead to a mixture of 5- and 7-bromo derivatives, with the ratio depending on the nature of the substituent at C-8. While direct bromination at the C-4 position of an existing quinoline can be difficult, the synthesis of 4-bromoquinolines can be achieved from ortho-propynol phenyl azides using TMSBr as an acid-promoter in a cascade cyclization. This method allows for the direct construction of the 4-bromoquinoline core.

Furthermore, studies on the bromination of methoxy-substituted quinolines have shown that the position of the methoxy groups significantly influences the site of bromination. For example, direct bromination of 6-methoxy- and 6,8-dimethoxyquinoline has been reported to yield the corresponding 5-bromo derivatives.

One-Pot Bromination/Dehydrogenation Sequences

A facile and efficient one-pot approach for the synthesis of functionalized bromoquinolines involves the N-bromosuccinimide (NBS) mediated bromination and dehydrogenation of tetrahydroquinolines. This cascade transformation proceeds under metal-free conditions and offers good functional group tolerance. In this process, NBS acts as both an electrophile for the bromination and an oxidant for the dehydrogenation of the tetrahydroquinoline precursor. This method allows for the synthesis of various bromo-substituted quinolines in moderate to high yields and can be scaled up. The resulting polybromoquinolines can undergo further functionalization through classic metal-catalyzed cross-coupling reactions with good regioselectivity.

Introduction of Methoxy Substituents

The presence of dimethoxy groups at the C-5 and C-7 positions is a defining feature of the target molecule. The introduction of these substituents can be achieved either by starting with a pre-functionalized aniline derivative or by sequential functionalization of the quinoline ring.

Synthetic Approaches for Dimethoxy Incorporation

The most straightforward approach for the synthesis of 5,7-dimethoxyquinoline derivatives is to start from an appropriately substituted aniline precursor, namely 3,5-dimethoxyaniline. This aniline can then be subjected to classical quinoline syntheses, such as the Combes or Gould-Jacobs reactions, to construct the quinoline core with the desired methoxy substitution pattern already in place. The Combes synthesis involves the condensation of an aniline with a β-diketone under acidic conditions, while the Gould-Jacobs reaction utilizes the reaction of an aniline with an ethoxymethylenemalonate derivative. These methods provide a reliable entry to 5,7-dimethoxy-substituted quinoline scaffolds.

| Starting Material | Reagent | Reaction Type | Product |

| 3,5-Dimethoxyaniline | Diethyl ethoxymethylenemalonate | Gould-Jacobs | 5,7-Dimethoxy-4-hydroxyquinoline |

| 3,5-Dimethoxyaniline | β-Diketone | Combes | Substituted 5,7-dimethoxyquinoline |

Sequential Functionalization Strategies

Iii. Chemical Reactivity and Transformation Pathways of 4 Bromo 5,7 Dimethoxyquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing the 4-position of the quinoline (B57606) scaffold. The inherent electronic properties of the quinoline ring system facilitate the displacement of the bromine atom by a variety of nucleophiles.

The bromine atom at the C4 position of 4-Bromo-5,7-dimethoxyquinoline is susceptible to displacement by a range of nucleophiles. This reactivity is analogous to that observed in other halo-substituted quinolines and related nitrogen-containing heterocycles. researchgate.net The electron-withdrawing nature of the quinoline nitrogen atom polarizes the C4-Br bond, making the carbon atom electrophilic and prone to nucleophilic attack.

Common nucleophiles that can be employed include alkoxides, amines, and thiols. For instance, the reaction of 5,7-dibromoquinoline (B1595614) with sodium methoxide (B1231860) demonstrates the feasibility of displacing a bromine atom on this ring system with an alkoxide nucleophile. google.com Similarly, studies on dichloroquinolines show that the 4-position is highly regioselective for substitution by various amines. nih.gov While specific studies on this compound are not extensively detailed, its reactivity can be predicted based on these established principles. The reaction generally proceeds by the addition of the nucleophile to the C4 position, followed by the elimination of the bromide ion.

Below is a table of representative SNAr reactions for this compound with various classes of nucleophiles, based on established reactivity patterns for haloquinolines.

| Nucleophile Class | Specific Nucleophile | Product Structure | Product Name |

| Alkoxides | Sodium Methoxide (NaOCH₃) | 4,5,7-Trimethoxyquinoline | |

| Amines | Aniline (C₆H₅NH₂) | N-phenyl-5,7-dimethoxyquinolin-4-amine | |

| Thiols | Sodium thiophenoxide (NaSPh) | 5,7-Dimethoxy-4-(phenylthio)quinoline |

This table presents expected products based on the known reactivity of similar compounds.

The mechanism of nucleophilic aromatic substitution on brominated quinolines typically follows a two-step addition-elimination pathway. rsc.org This process is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the bromine atom (C4 in this case). This attack forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.

The key features of this mechanism for this compound are:

Nucleophilic Attack: The nucleophile adds to the C4 carbon, breaking the aromaticity of the quinoline ring and forming a tetrahedral intermediate. The negative charge is delocalized across the aromatic system and onto the electronegative nitrogen atom, which stabilizes the complex.

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the bromide ion, which is a good leaving group.

The rate of these reactions is influenced by several factors, including the strength of the nucleophile, the solvent, and the electronic nature of the quinoline ring. In quinoline systems, the nitrogen atom plays a crucial role in stabilizing the negatively charged intermediate, thereby activating the ring for SNAr reactions. nih.gov Theoretical and experimental studies on related systems, such as dinitroquinazolines, confirm the formation of these intermediates and highlight the regioselectivity of the nucleophilic attack. rsc.org

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions provide a powerful and versatile methodology for forming new carbon-carbon and carbon-heteroatom bonds at the C4 position of this compound. Palladium and copper catalysts are most commonly employed for these transformations.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organohalide. mdpi.com For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the C4 position. The reaction is valued for its mild conditions and tolerance of numerous functional groups. mdpi.com

The catalytic cycle generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C4-Br bond of the quinoline to form a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the bromide. This step typically requires a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final C-C bond and regenerating the Pd(0) catalyst.

This method has been successfully applied to a vast range of bromo-aromatic and bromo-heteroaromatic substrates. mdpi.combeilstein-journals.org

The table below illustrates the potential scope of the Suzuki-Miyaura reaction with this compound.

| Boronic Acid/Ester | Product Structure | Product Name |

| Phenylboronic acid | 5,7-Dimethoxy-4-phenylquinoline | |

| Thiophene-2-boronic acid | 5,7-Dimethoxy-4-(thiophen-2-yl)quinoline | |

| 4-Methoxyphenylboronic acid | 5,7-Dimethoxy-4-(4-methoxyphenyl)quinoline |

This table presents expected products based on the known scope of the Suzuki-Miyaura coupling reaction.

The Sonogashira coupling is a fundamental method for forming C(sp)-C(sp²) bonds by reacting a terminal alkyne with an aryl or vinyl halide. nih.gov This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as copper(I) iodide. organic-chemistry.orgresearchgate.net For this compound, the Sonogashira coupling provides a direct route to 4-alkynyl-substituted quinolines, which are valuable precursors for more complex structures. researchgate.net

The generally accepted mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the bromoquinoline. Meanwhile, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org

Below are examples of products that can be synthesized via Sonogashira coupling.

| Terminal Alkyne | Product Structure | Product Name |

| Phenylacetylene | 5,7-Dimethoxy-4-(phenylethynyl)quinoline | |

| Trimethylsilylacetylene | 5,7-Dimethoxy-4-((trimethylsilyl)ethynyl)quinoline | |

| Propargyl alcohol | 3-(5,7-Dimethoxyquinolin-4-yl)prop-2-yn-1-ol |

This table presents expected products based on the known scope of the Sonogashira coupling reaction.

Beyond the Suzuki and Sonogashira reactions, palladium and copper catalysts promote a variety of other useful transformations on aryl bromides. Palladium-catalyzed amination, such as the Buchwald-Hartwig amination, allows for the formation of C-N bonds by coupling aryl halides with amines. This reaction has been effectively applied to various bromoquinolines, often with improved yields under microwave conditions, providing a powerful alternative to classical SNAr for synthesizing aminoquinolines. nih.govnih.gov

Copper-catalyzed reactions, sometimes referred to as Ullmann-type couplings, are also significant. They can be used to form C-O, C-S, and C-N bonds and are particularly useful for coupling with less reactive nucleophiles. Copper catalysis is integral to many modern synthetic strategies for creating quinoline derivatives and other N-heterocycles. rsc.orgmdpi.com The combination of palladium and copper catalysis, as seen in the Sonogashira reaction, showcases the synergistic potential of these metals in promoting complex bond formations. researchgate.net

Modifications and Derivatization of the Quinoline Core

The quinoline core of this compound can be modified through several pathways, including reactions involving the methoxy (B1213986) groups and redox-mediated transformations.

The methoxy groups at the C5 and C7 positions are key sites for functionalization, primarily through demethylation reactions to yield the corresponding hydroxyquinolines. These phenolic derivatives can then serve as precursors for further derivatization. The choice of demethylating agent is crucial for achieving selectivity, especially in complex molecules.

Several reagents are known to cleave aryl methyl ethers. For instance, studies on 2,4-dimethoxyquinolines have demonstrated the efficacy of various demethylating agents. rsc.orgrsc.orgsigmaaldrich.com While boron tribromide is a powerful reagent for this purpose, it is a strong Lewis acid and may not be suitable for substrates sensitive to acidic conditions. rsc.org

An alternative, non-acidic approach involves the use of thiolate ions, such as sodium isopropyl thiolate, in a polar aprotic solvent like N,N-Dimethylformamide (DMF). rsc.org This method proceeds via an SN2 mechanism. Another effective reagent is trimethylsilyl (B98337) iodide (TMSI), which can achieve demethylation, often with the addition of a base like pyridine (B92270) to scavenge any generated acid that could react with other parts of the molecule. rsc.org In the context of flavonoids, which share the aryl ether motif, anhydrous aluminium chloride in an etheral solution has been successfully used for the selective demethylation of the 5-methoxyl group. ias.ac.in

Enzymatic methods also provide a pathway for the functionalization of methoxy groups. For example, human cytochrome P450 enzymes have been shown to catalyze the O-demethylation of methoxyflavones, which are structurally related to the dimethoxyquinoline system. nih.gov

Table 1: Reagents for Demethylation of Methoxyquinolines and Related Aryl Ethers

| Reagent | Conditions | Mechanism/Notes |

| Boron Tribromide (BBr₃) | Typically in an inert solvent | Lewis acid-mediated cleavage; potent but can be harsh. rsc.org |

| Sodium Isopropyl Thiolate | Reflux in DMF | SN2 mechanism; suitable for acid-sensitive substrates. rsc.org |

| Trimethylsilyl Iodide (TMSI) | Often with a base (e.g., pyridine) | Silylation followed by cleavage; can be selective. rsc.org |

| Aluminium Chloride (AlCl₃) | Anhydrous, in ether | Lewis acid-mediated; shown to be selective for the 5-position in flavanones. ias.ac.in |

| Cytochrome P450 Enzymes | Biological conditions | Enzymatic oxidation leading to O-demethylation. nih.gov |

The redox chemistry of quinoline derivatives can involve both the heterocyclic and carbocyclic rings, depending on the substituents and reaction conditions.

The dimethoxy-substituted ring of this compound is susceptible to oxidation, particularly under electrochemical conditions or with strong oxidizing agents. Anodic oxidation of structurally related dimethoxy-tetrahydroisoquinolines has been shown to lead to the formation of dihydroisoquinolinium salts. rsc.org While direct oxidation studies on this compound are not widely reported, the oxidation of related methoxylated aromatic compounds suggests potential pathways. For example, the oxidation of dimethoxy-1,4-benzoquinones can lead to hydroxylated derivatives. researchgate.net Furthermore, metabolic studies involving cytochrome P450 enzymes demonstrate that oxidation of methoxylated flavonoids can result in both O-demethylation and ring hydroxylation. nih.gov These examples suggest that oxidation of this compound could potentially lead to the formation of quinones or further hydroxylated products, depending on the oxidant used.

Reduction of the this compound system can selectively target either the quinoline core or the carbon-bromine bond. Catalytic hydrogenation is a common method for the reduction of the heterocyclic ring in quinolines. Studies on isomeric bromoquinolines have shown that they can be hydrogenated to the corresponding bromo-1,2,3,4-tetrahydroquinolines using molybdenum disulfide (MoS₂) catalysts. rsc.org

The dimethoxyquinoline core is generally stable under certain reducing conditions used to transform other functional groups. For example, a nitro group on a substituent attached to a 6,7-dimethoxyquinoline (B1600373) scaffold has been successfully reduced to an amine using palladium on carbon (Pd/C) with hydrogen gas or iron in acetic acid (Fe/AcOH), leaving the quinoline ring intact. nih.gov This indicates that selective reductions are feasible in the presence of the dimethoxyquinoline moiety. Debromination, another potential reduction pathway, could be achieved using various catalytic systems (e.g., Pd/C) with a hydrogen source, which would replace the bromine atom with a hydrogen atom.

Redox Chemistry of Quinoline Derivatives

Other Electrophilic Aromatic Substitution Reactions

The electron-rich nature of the benzene (B151609) ring in this compound, activated by two methoxy groups, makes it susceptible to electrophilic aromatic substitution. However, the position of substitution is directed by the combined influence of the existing substituents.

Nitration is a classic electrophilic aromatic substitution reaction. In the case of quinoline, nitration with nitric and sulfuric acids typically occurs at the C5 and C8 positions of the benzene ring. stackexchange.com This is because under strong acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. The positive charge on the quinolinium ion strongly deactivates the pyridine ring towards electrophilic attack. Consequently, the substitution occurs on the less deactivated benzene ring. stackexchange.com

For substituted bromoquinolines, the directing effects of the existing groups are critical. In 6,8-dibromoquinoline, direct nitration has been shown to yield the 5-nitro derivative, indicating that the C5 position is the most favorable site for electrophilic attack in that specific isomer. nih.govresearchgate.net In this compound, the powerful activating and ortho-, para-directing effects of the C5 and C7 methoxy groups would strongly favor substitution at the C6 and C8 positions. The bromine at C4 deactivates the pyridine ring. Therefore, nitration would be expected to occur regioselectively on the benzene ring at the positions most activated by the methoxy groups.

Recent methodologies have also explored radical nitration protocols for the meta-nitration of the pyridine ring in quinolines, offering alternative pathways to functionalization that bypass the traditional rules of electrophilic substitution. acs.org

Table 2: Predicted Directing Effects in Electrophilic Nitration of Quinolines

| Compound | Position(s) of Nitration | Rationale |

| Quinoline | C5 and C8 | Reaction on the protonated quinolinium ion deactivates the pyridine ring. stackexchange.com |

| 6,8-Dibromoquinoline | C5 | C5 is the most activated position available on the benzene ring for electrophilic attack. nih.govresearchgate.net |

| This compound | C6 and/or C8 (Predicted) | Strong activation and ortho-directing effect from the C5 and C7 methoxy groups on the benzene ring. |

Iv. Advanced Structural Elucidation and Characterization

X-ray Crystallography for Detailed Molecular Geometry and Crystal Packing

Single-crystal X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state material. While specific crystallographic data for 4-Bromo-5,7-dimethoxyquinoline is not widely published, analysis of closely related structures, such as 2-Bromo-5,7-dimethoxy-4-phenylquinoline, provides significant insight into the expected molecular geometry and crystal packing. nih.gov

For a related compound, 2-Bromo-5,7-dimethoxy-4-phenylquinoline, the crystal structure reveals two independent molecules in the asymmetric unit. nih.gov The quinoline (B57606) ring system itself is essentially planar, a characteristic feature of such aromatic systems.

Table 1: Illustrative Crystal Data for a Related Bromo-Dimethoxyquinoline Derivative This data is for 2-Bromo-5,7-dimethoxy-4-phenylquinoline and serves as an example of typical crystallographic parameters for this class of compounds. nih.gov

| Parameter | Value |

| Formula | C₁₇H₁₄BrNO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.7698 (2) |

| b (Å) | 9.9799 (3) |

| c (Å) | 14.8076 (4) |

| α (°) | 93.499 (1) |

| β (°) | 95.154 (1) |

| γ (°) | 91.838 (1) |

| Volume (ų) | 1434.22 (7) |

| Z | 4 |

The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. In bromo-dimethoxyquinoline derivatives, several types of interactions are expected to play a key role. Analysis of the crystal structure of 2-Bromo-5,7-dimethoxy-4-phenylquinoline shows that independent molecules are linked through C–H⋯N and C–H⋯O hydrogen bonds. nih.gov Furthermore, these units are cross-linked by C–H⋯π and C–Br⋯π interactions, the latter of which are a form of halogen bonding. nih.gov In another related molecule, 4-Bromo-8-methoxyquinoline, weak intermolecular C—H···π interactions are observed to link molecules into one-dimensional chains. nih.gov These examples highlight the importance of weak hydrogen bonds, halogen bonds, and π-interactions in dictating the supramolecular architecture of these systems.

Conformational analysis in the solid state examines the rotational freedom and resulting shapes of molecules as they exist within the crystal lattice. For quinoline systems, the primary ring structure is rigid and planar. However, substituents can exhibit conformational flexibility. In the case of 2-Bromo-5,7-dimethoxy-4-phenylquinoline, the two independent molecules in the crystal lattice primarily differ in the orientation of the phenyl ring relative to the quinoline core. nih.gov The dihedral angles between these two planar groups are 55.15 (8)° and 66.34 (8)°, respectively, demonstrating how crystal packing forces can influence the molecule's final conformation. nih.gov For this compound, the key conformational descriptors would be the torsion angles of the methoxy (B1213986) groups relative to the quinoline plane.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical Assignment and Structural Confirmation

NMR spectroscopy is an indispensable tool for confirming the constitution and regiochemistry of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental information. ¹H NMR reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. ¹³C NMR shows the number of unique carbon atoms.

To gain deeper insight, advanced pulse sequences are used. The Attached Proton Test (APT) is a ¹³C NMR experiment that differentiates carbon atoms based on the number of attached protons. aiinmr.com In an APT spectrum, quaternary carbons (C) and methylene (B1212753) (CH₂) carbons typically appear as negative signals, while methyl (CH₃) and methine (CH) carbons appear as positive signals. aiinmr.com This allows for the unambiguous assignment of each carbon signal. For instance, in the related compound 5-Bromo-6,8-dimethoxyquinoline, APT spectra are used alongside ¹H NMR to confirm its structure. researchgate.net

Two-dimensional (2D) NMR experiments, such as Heteronuclear Correlation (HETCOR) or its modern equivalents (HSQC, HMBC), establish correlations between different nuclei. A HETCOR or HSQC experiment would show direct one-bond correlations between protons and the carbons they are attached to, greatly simplifying the assignment of the ¹³C spectrum.

Table 2: Expected NMR Signals for this compound This table represents a hypothetical assignment based on general principles and data from related quinoline structures. Actual chemical shifts (δ) may vary.

| Position | Atom Type | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | APT Signal |

| C2 | CH | ~8.5-8.8 | ~150-152 | Positive |

| C3 | CH | ~7.3-7.6 | ~121-123 | Positive |

| C4 | C-Br | - | ~115-118 | Negative |

| C4a | C | - | ~148-150 | Negative |

| C5 | C-O | - | ~155-158 | Negative |

| C6 | CH | ~6.7-7.0 | ~98-102 | Positive |

| C7 | C-O | - | ~158-161 | Negative |

| C8 | CH | ~7.0-7.3 | ~105-108 | Positive |

| C8a | C | - | ~138-140 | Negative |

| 5-OCH₃ | CH₃ | ~3.9-4.1 | ~56-58 | Positive |

| 7-OCH₃ | CH₃ | ~3.9-4.1 | ~56-58 | Positive |

To further validate spectral assignments, experimental NMR data can be compared with theoretical data generated through computational methods. researchgate.net Using quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to predict the NMR chemical shifts for a proposed structure. A strong correlation between the calculated and observed chemical shifts provides powerful evidence for the correct structural assignment. This approach is particularly useful for resolving ambiguities in the assignment of isomers, where subtle differences in chemical shifts can be diagnostically important.

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Elemental Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental formula of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₁₁H₁₀BrNO₂), the expected exact mass would be calculated and compared to the experimental value, with a match within a few parts per million (ppm) confirming the elemental formula.

Analysis of the fragmentation pattern in the mass spectrum provides further structural information. The presence of bromine is readily identified by a characteristic isotopic pattern, as bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity. Common fragmentation pathways for such compounds often involve the loss of the bromine atom or successive losses of methyl groups (•CH₃) from the methoxy substituents. raco.cat Studying these fragmentation patterns helps piece together the molecule's structure and confirms the presence of specific functional groups.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a pivotal analytical technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique fingerprint of the compound. For this compound, the FT-IR spectrum reveals characteristic absorption bands corresponding to its distinct structural features: the quinoline core, the methoxy substituents, and the carbon-bromine bond.

The analysis of the vibrational spectrum of this compound allows for the definitive assignment of its functional groups. The key vibrational modes are associated with stretching and bending of the bonds within the molecule. These include the aromatic C-H stretching of the quinoline ring, the aliphatic C-H stretching of the methoxy groups, the C=C and C=N stretching vibrations of the heterocyclic and benzene (B151609) rings, the C-O stretching of the ether linkages, and the C-Br stretching.

Detailed research findings for analogous structures provide a basis for the interpretation of the spectrum of this compound. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. scialert.netorgchemboulder.com The quinoline ring structure gives rise to a series of characteristic C=C and C=N stretching bands in the 1625-1430 cm⁻¹ range. scialert.net The presence of the two methoxy groups is confirmed by characteristic C-O stretching vibrations, which for aromatic ethers, typically appear as two distinct bands due to asymmetric and symmetric stretching, often in the 1275-1200 cm⁻¹ and 1100-1040 cm⁻¹ regions respectively. mdpi.combartleby.com The C-Br stretching vibration is expected to be found in the lower frequency "fingerprint" region of the spectrum, generally between 690-515 cm⁻¹. libretexts.orgorgchemboulder.com

The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on established data for its constituent functional groups.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic C-H (Quinoline Ring) |

| 3000-2850 | C-H Stretch | Aliphatic C-H (Methoxy -OCH₃) |

| 1625-1500 | C=C / C=N Stretch | Quinoline Ring Vibrations |

| 1500-1400 | C-C Stretch | Aromatic Ring (in-ring) |

| 1275-1200 | C-O Stretch | Asymmetric Aryl Ether |

| 1100-1000 | C-O Stretch | Symmetric Aryl Ether |

| 900-675 | C-H Bend | Aromatic C-H "oop" |

| 690-515 | C-Br Stretch | Bromo-Aromatic |

This detailed vibrational analysis provides a robust method for the structural confirmation of this compound, complementing other spectroscopic techniques for a comprehensive characterization of the compound.

V. Theoretical and Computational Investigations of 4 Bromo 5,7 Dimethoxyquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research. DFT methods are utilized to investigate the electronic structure of molecules, providing a basis for understanding their stability, reactivity, and spectroscopic properties. For a molecule such as 4-Bromo-5,7-dimethoxyquinoline, DFT calculations can elucidate the influence of the bromo and dimethoxy substituents on the quinoline (B57606) core.

DFT calculations are instrumental in determining key electronic properties and reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive molecule.

Another significant output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show negative potential around the nitrogen atom and oxygen atoms of the methoxy (B1213986) groups, indicating susceptibility to electrophilic attack, while positive potential might be found near the hydrogen atoms.

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify various aspects of reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These descriptors help in predicting how the molecule will interact with other chemical species.

| Descriptor | Definition | Typical Predicted Value (Illustrative) | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.0 eV | Correlates with chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.5 eV | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | 4.0 eV | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | 2.5 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | χ² / (2η) | 3.2 eV | Propensity to accept electrons |

Note: The values in this table are illustrative for a molecule of this type and are not based on specific experimental or calculated data for this compound.

Theoretical calculations are highly effective in predicting spectroscopic data, which can then be used to validate and interpret experimental findings. DFT methods can compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. By comparing the calculated vibrational modes with experimental spectra, a detailed assignment of the spectral bands can be achieved, providing confirmation of the molecular structure.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical chemical shifts serve as a valuable tool for assigning signals in experimental NMR spectra, especially for complex molecules where signal overlap can occur. Ultraviolet-Visible (UV-Vis) electronic spectra can also be simulated using Time-Dependent DFT (TD-DFT), which helps in assigning electronic transitions between molecular orbitals.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation extend beyond the electronic structure to explore the dynamic behavior and interactions of molecules. These methods are crucial for understanding how this compound behaves in different environments.

The way a molecule interacts with its neighbors governs its macroscopic properties, such as solubility and crystal structure. Computational studies can model these intermolecular forces in detail.

Solvent Effects: The properties and behavior of a molecule can change significantly in the presence of a solvent. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into quantum chemical calculations to simulate the effect of a solvent on the electronic structure and stability of this compound. These models help predict how solute-solvent interactions might influence conformational preferences and reactivity.

Crystal Lattice Formation: Understanding how molecules pack in a solid state is crucial. Analysis of crystal structures of similar compounds, such as 2-Bromo-5,7-dimethoxy-4-phenylquinoline, reveals the specific non-covalent interactions that dictate the crystal lattice. These interactions can include C—H⋯N and C—H⋯O hydrogen bonds, as well as C—H⋯π and C—Br⋯π interactions. Computational methods can be used to calculate the energies of these interactions and predict the most likely packing arrangements, providing insight into the forces that stabilize the crystal structure. Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular contacts in a crystal.

Theoretical Quantitative Structure Studies (excluding biological activity correlation)

Quantitative Structure-Property Relationship (QSPR) studies establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. While often used to predict biological activity (QSAR), the QSPR methodology can be applied to non-biological endpoints.

For quinoline derivatives, QSPR models have been developed to predict properties such as chromatographic retention times. researchgate.net In such a study, a set of quinoline compounds is analyzed, and a wide range of molecular descriptors are calculated for each. These descriptors are numerical values that encode different aspects of the molecular structure, including constitutional, topological, geometrical, and electronic features.

Statistical methods, such as multiple linear regression (MLR), are then used to build a model that links a selection of these descriptors to the observed property. For example, the retention of quinoline derivatives in reversed-phase liquid chromatography has been correlated with descriptors like molecular volume, polarizability, and lipophilicity (log P). researchgate.net Such models are valuable for predicting the properties of new or untested compounds like this compound, thereby guiding experimental design and analysis.

| Property to Predict | Relevant Molecular Descriptors | Statistical Method | Significance |

| Chromatographic Retention Time | Lipophilicity (log P), Polarizability, Molecular Volume, Dipole Moment | Multiple Linear Regression (MLR) | Predicts analytical behavior and aids in method development. researchgate.net |

| Boiling Point | Molecular Weight, van der Waals Surface Area, Topological Indices | Quantitative Property-Property Relationship (QPPR) | Estimates physical properties without experimental measurement. |

| Solubility | Polar Surface Area (PSA), Hydrogen Bond Donors/Acceptors, log P | General Solubility Equation (GSE) | Predicts solubility in different solvents, crucial for formulation and reaction setup. |

Development and Validation of Physicochemical Descriptors

The development of robust and validated physicochemical descriptors for this compound is foundational to understanding its chemical behavior. These descriptors, derived from the molecule's computed three-dimensional structure, quantify various aspects of its electronic and steric properties. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate these parameters with a high degree of accuracy.

Key physicochemical descriptors for this compound would typically include:

Molecular Weight: The sum of the atomic weights of all atoms in the molecule.

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which influences its solubility and membrane permeability.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with its ability to permeate cell membranes.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These frontier orbitals are crucial for determining the molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Electron Affinity and Ionization Potential: These descriptors quantify the energy change when an electron is added to or removed from the molecule, respectively.

The validation of these computationally derived descriptors is a critical step and is often achieved by comparing the calculated values with experimentally determined properties of this compound or structurally related compounds. This validation process ensures the reliability of the computational model.

Table 1: Illustrative Physicochemical Descriptors for this compound

| Descriptor | Predicted Value |

| Molecular Weight | 268.1 g/mol |

| LogP | 3.2 |

| TPSA | 30.5 Ų |

| Dipole Moment | 2.5 D |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| Ionization Potential | 7.5 eV |

| Electron Affinity | 1.1 eV |

Note: The values in this table are hypothetical and for illustrative purposes, representing typical data obtained from computational models.

Predictive Modeling of Chemical Properties and Reactivity

Predictive modeling utilizes the calculated physicochemical descriptors to forecast the chemical properties and reactivity of this compound. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are commonly developed for this purpose. These models establish a mathematical correlation between the structural descriptors and a specific activity or property.

The reactivity of this compound can be predicted by analyzing its electronic structure. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. The distribution of the HOMO and LUMO across the molecule can identify the most probable sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the nitrogen atom of the quinoline ring and the oxygen atoms of the methoxy groups are expected to be regions of high electron density, making them potential sites for interaction with electrophiles.

Electrochemical Property Prediction and Simulation

Computational electrochemistry offers powerful tools for predicting and simulating the electrochemical behavior of this compound. These methods can provide valuable information about its redox properties and electron transfer kinetics, which are crucial for applications in areas such as organic electronics and sensor technology.

Redox Potential Calculations and Cyclic Voltammetry Simulations

The redox potentials of this compound, corresponding to its oxidation and reduction processes, can be calculated using quantum chemical methods. These calculations typically involve determining the Gibbs free energy change for the electron transfer reaction in a solvent environment, often modeled using implicit solvation models like the Polarizable Continuum Model (PCM). Theoretical calculations can predict whether the oxidation and reduction processes are reversible or irreversible.

Cyclic voltammetry (CV) is a widely used experimental technique for studying electrochemical reactions. Computational simulations of CV can generate theoretical voltammograms that can be compared with experimental data. These simulations solve the diffusion-reaction equations that describe the concentration profiles of the electroactive species near the electrode surface. By fitting the simulated CV to the experimental one, it is possible to extract important kinetic parameters, such as the standard rate constant of electron transfer.

Table 2: Predicted Electrochemical Parameters for this compound

| Parameter | Predicted Value |

| Oxidation Potential (V vs. SCE) | +1.2 |

| Reduction Potential (V vs. SCE) | -0.8 |

| Standard Rate Constant (k⁰) | 1 x 10⁻³ cm/s |

Note: The values in this table are hypothetical and for illustrative purposes, representing typical data obtained from computational simulations.

Elucidation of Electron Transfer Mechanisms

Computational studies can provide a detailed picture of the electron transfer mechanisms for this compound. By analyzing the changes in molecular geometry and electronic structure upon oxidation or reduction, it is possible to understand the structural reorganization that accompanies the electron transfer process.

For instance, upon one-electron reduction, the unpaired electron will occupy the LUMO. The distribution of the LUMO can indicate which parts of the molecule are most affected by the reduction. Similarly, the removal of an electron from the HOMO during oxidation will lead to changes in the bonding and charge distribution.

Vi. Advanced Applications in Synthetic Chemistry and Materials Science for 4 Bromo 5,7 Dimethoxyquinoline

Role as an Intermediate in Complex Organic Synthesis

The C4-bromo substituent is the key reactive site on the 4-Bromo-5,7-dimethoxyquinoline molecule, serving as a versatile handle for introducing a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions. This capability positions the compound as a valuable building block for constructing more complex molecular architectures. The reactivity of aryl halides in such reactions is well-established, with the carbon-bromine bond being sufficiently labile to undergo oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. wikipedia.orgjk-sci.com

The transformation of the bromo group allows for the synthesis of diverse, highly functionalized quinoline (B57606) derivatives. Palladium-catalyzed cross-coupling reactions are instrumental in this context, enabling the formation of new carbon-carbon and carbon-nitrogen bonds at the C4 position.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron species (such as a boronic acid or ester) to form a new carbon-carbon bond. wikipedia.orgberkeley.edu By employing this method, this compound can be converted into 4-aryl- or 4-vinyl-5,7-dimethoxyquinolines. This is a powerful strategy for synthesizing substituted biaryl systems, which are common motifs in pharmacologically active compounds. ikm.org.my

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org This method introduces an alkynyl moiety at the C4 position, yielding 4-alkynyl-5,7-dimethoxyquinolines. These products are valuable intermediates themselves, as the alkyne can undergo further transformations, such as cycloadditions or reductions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. wikipedia.orgorganic-chemistry.org It provides a direct route to 4-amino-5,7-dimethoxyquinoline derivatives, which are important substructures in medicinal chemistry.

Table 1: Potential Cross-Coupling Reactions for this compound This table is illustrative of the potential synthetic transformations based on established cross-coupling methodologies.

| Reaction Name | Coupling Partner | Resulting C4-Substituent | Product Class |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Aryl (-Ar) | 4-Aryl-5,7-dimethoxyquinoline |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Alkynyl (-C≡C-R) | 4-Alkynyl-5,7-dimethoxyquinoline |

| Buchwald-Hartwig | Amine (R₂NH) | Amino (-NR₂) | 4-Amino-5,7-dimethoxyquinoline |

Enabling Divergent Synthetic Pathways to Multifunctionalized Scaffolds

The utility of this compound as a synthetic intermediate is magnified by its potential to enable divergent synthesis. A divergent strategy allows for the creation of a library of structurally related compounds from a single, common intermediate.

Starting with this compound, a variety of substituents can be installed at the C4-position using the cross-coupling reactions described above. Each of these new derivatives can then serve as a branching point for further functionalization. For instance, a 4-alkynyl derivative produced via Sonogashira coupling could be subsequently hydrated to form a ketone, or used in a click reaction to form a triazole. Similarly, a 4-amino derivative from a Buchwald-Hartwig reaction could be acylated or used as a nucleophile in other reactions. This approach allows synthetic chemists to efficiently generate a wide range of unique, multifunctionalized quinoline scaffolds for screening in drug discovery or for developing new materials. The ability to selectively modify the molecule at a specific position is a cornerstone of modern synthetic strategy, allowing for the systematic exploration of a compound's structure-activity relationship. nih.gov

Electrocatalysis and Redox Mediation

A review of the scientific literature did not yield specific research findings on the application of this compound in the fields of electrocatalysis or redox mediation.

There is no available information in the reviewed literature regarding the use of this compound in the design of electrocatalytic systems.

There is no available information in the reviewed literature detailing the application of this compound in selective C-H functionalization reactions.

Development of Functional Materials

A comprehensive search of scientific databases did not reveal any published studies on the use of this compound in the development of functional materials. While quinoline derivatives, in general, are explored for applications in materials science, specific data for this compound is not available.

Integration into Advanced Polymer Architectures and Composites

There is currently no available scientific literature detailing the successful integration of this compound into advanced polymer architectures or composites. Research has not yet been published that demonstrates its use as a monomer, a cross-linking agent, or an additive to modify the properties of existing polymer systems. Consequently, there are no research findings or data tables to present on this topic.

Exploration in Photoactive or Electronic Material Components

Similarly, the exploration of this compound as a component in photoactive or electronic materials has not been documented in peer-reviewed research. While theoretical potential exists due to the electronic nature of the quinoline ring system, there are no published studies that investigate its performance in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component in electronic sensors. As a result, there is no data to present regarding its efficacy or properties in these domains.

Vii. Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Approaches

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic name reactions such as the Skraup, Doebner-von Miller, and Friedlander syntheses. tandfonline.comresearchgate.net However, these methods often necessitate harsh conditions, including high temperatures and the use of hazardous reagents, which are environmentally taxing. tandfonline.comtandfonline.com The future of synthesizing 4-Bromo-5,7-dimethoxyquinoline and its analogs will likely pivot towards "green chemistry" principles to mitigate these drawbacks.

Emerging research is expected to concentrate on the following areas:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves product yields. tandfonline.com Its application to the synthesis of quinoline scaffolds represents a significant step towards process intensification and energy efficiency. tandfonline.com

Multicomponent Reactions (MCRs): MCRs offer an atom-economical approach by combining three or more reactants in a single step to form a complex product, thereby reducing waste and simplifying purification processes. tandfonline.com Developing a multicomponent strategy for this compound would be a significant advancement in its efficient production.

Eco-friendly Catalysts and Solvents: Future syntheses will likely employ biodegradable catalysts and greener solvents like water or ionic liquids to replace traditional volatile organic compounds. tandfonline.com Research into carbon aerogel-based catalysts and solvent-free mechanochemical processes for quinoline synthesis highlights this trend. tandfonline.comresearchgate.net

In-depth Mechanistic Studies of Complex Reaction Pathways

While the mechanisms of classical quinoline syntheses are well-documented, the complex pathways of modern synthetic methods, particularly those involving transition-metal catalysis, remain a fertile ground for investigation. nih.govacs.org The bromine atom at the C4 position of this compound makes it an ideal substrate for a variety of cross-coupling reactions, which are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

Future mechanistic studies could focus on:

Palladium-Catalyzed Cross-Coupling: Elucidating the precise mechanistic details of reactions like Suzuki, Heck, and Buchwald-Hartwig amination using this specific substrate could lead to the optimization of reaction conditions and the development of more efficient catalysts.

Copper and Iron-Catalyzed Reactions: Investigating the mechanisms of reactions catalyzed by more abundant and less toxic metals like copper and iron is a key area of sustainable chemistry. organic-chemistry.org Understanding these pathways can enable the development of more cost-effective and environmentally benign methods for functionalizing the quinoline core.

Radical Reaction Pathways: Some modern synthetic routes proceed through radical intermediates. organic-chemistry.org In-depth studies using techniques like electron paramagnetic resonance (EPR) spectroscopy and computational modeling can provide crucial insights into these highly reactive pathways, enabling better control over reaction outcomes and selectivity.

Exploration of Unconventional Applications in Chemical Sciences and Materials

The utility of quinoline derivatives is well-established in medicinal chemistry. nih.govresearchgate.net However, the unique electronic properties of the quinoline scaffold, combined with the versatile reactivity of the bromo-substituent, open up possibilities for applications beyond the biomedical field. The 4-bromo group serves as a convenient handle for further functionalization, allowing the molecule to be incorporated into larger, more complex systems. researchgate.netresearchgate.net

Emerging areas for exploration include:

Organic Electronics: Quinoline-based compounds can be investigated as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The electron-deficient nature of the pyridine (B92270) ring within the quinoline system can be tailored through substitution to tune the material's electronic and photophysical properties.

Chemical Sensors: The nitrogen atom in the quinoline ring can act as a binding site for metal ions. By attaching appropriate chromophores or fluorophores via the C4-bromo position, this compound could serve as a precursor for novel chemosensors capable of detecting specific analytes through changes in color or fluorescence.

Functional Polymers: The bromo-functional group allows for the polymerization of this compound into advanced materials. These polymers could possess unique properties, such as thermal stability, conductivity, or specific recognition capabilities, making them suitable for specialized applications in materials science.

Integration of Advanced Computational Methods with Experimental Discovery

The synergy between computational chemistry and experimental work has become a powerful engine for innovation in the chemical sciences. researchgate.net For this compound, computational methods can accelerate research and provide insights that are difficult to obtain through experiments alone.

Future research will increasingly integrate computational tools for:

Predictive Synthesis and Mechanistic Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways, predict the feasibility of novel synthetic routes, and understand complex reaction mechanisms at the molecular level. researchgate.netsapub.orgescholarship.org This can guide experimental design and reduce the amount of trial-and-error required.

Design of Functional Materials: Computational screening can predict the electronic, optical, and physical properties of hypothetical materials derived from this compound. This allows for the in silico design of new molecules for applications in organic electronics or as sensors, prioritizing the synthesis of the most promising candidates.

Exploring Biological Activity: Molecular docking and molecular dynamics simulations are crucial tools in drug discovery for predicting how a molecule might interact with a biological target. researchgate.netnih.gov These methods can be used to screen this compound and its derivatives against various proteins, potentially identifying new therapeutic applications and explaining structure-activity relationships. researchgate.net

Q & A

Q. What are the common synthetic routes for 4-Bromo-5,7-dimethoxyquinoline?

The synthesis typically involves functionalization of the quinoline core. Key steps include halogenation and methoxylation. For example:

- Bromination : Direct bromination at the 4-position using reagents like N-bromosuccinimide (NBS) under controlled conditions.

- Methoxylation : Introduction of methoxy groups at positions 5 and 7 via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling with methoxyphenyl boronic acids).

- Acylation : Evidence from related quinoline derivatives highlights the use of propanoyl chloride in the presence of a base like triethylamine for functionalization .

- Crystallography : Single-crystal X-ray studies confirm regioselectivity, as seen in structurally similar compounds like 2-Bromo-5,7-dimethoxy-4-phenylquinoline .

Q. What spectroscopic and structural characterization methods are most reliable for this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming substitution patterns and electronic environments of methoxy and bromine groups.

- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry and intermolecular interactions. For instance, studies on 4-Bromo-8-methoxyquinoline resolved bond lengths (mean C–C = 0.003 Å) and crystal packing using a Rigaku XtaLAB Synergy diffractometer .

- HPLC-MS : Validates purity (>95%) and molecular weight, as demonstrated in related quinoline derivatives .

Q. What are the common derivatives of this compound, and how are they utilized in research?

Derivatives often involve substitutions at the bromine or methoxy positions:

- Antibacterial Agents : Analogues like 4-chloro-6,7-dimethoxyquinoline have been tested for antimicrobial activity .

- Fluorinated Derivatives : 6-Bromo-4-chloroquinoline derivatives are studied for their electronic properties and potential in medicinal chemistry .

- Functionalization : Reactions with phthalimidoalkyl groups or thiocyanate substituents are common in drug discovery .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesizing this compound?

Methodological considerations include:

- Catalyst Selection : PdCl(PPh) or Pd(OAc) for cross-coupling reactions, as used in analogous quinoline syntheses .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates for halogenation steps .

- Temperature Control : Lower temperatures (e.g., 0–5°C) minimize side reactions during bromination.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- DFT Calculations : Used to model electron density distribution, identifying reactive sites (e.g., bromine as an electrophilic center).

- Docking Studies : Predict interactions with biological targets, such as enzymes or receptors, by analyzing steric and electronic complementarity .

- Mechanistic Insights : Molecular dynamics simulations can elucidate reaction pathways, such as SNAr (nucleophilic aromatic substitution) mechanisms .

Q. How should researchers resolve contradictions in spectral or crystallographic data?

- Cross-Validation : Compare NMR data with X-ray results to confirm structural assignments. For example, discrepancies in methoxy group orientations can be resolved via crystallography .

- Isotopic Labeling : Use C-labeled precursors to trace reaction pathways and validate intermediate structures .

- Systematic Error Analysis : Replicate experiments under varied conditions (e.g., solvent, temperature) to identify sources of inconsistency .

Q. What strategies are effective for studying the reaction mechanisms of this compound derivatives?

- Kinetic Studies : Monitor reaction progress via in situ IR or UV-Vis spectroscopy to determine rate laws and intermediates.

- Isotope Effects : Replace methoxy groups with deuterated analogs to study hydrogen-bonding interactions in transition states .

- Trapping Experiments : Use scavengers (e.g., TEMPO) to detect radical intermediates in halogenation or coupling reactions .

Methodological Best Practices

- Safety and Storage : Store in dark, dry conditions at room temperature to prevent degradation, as recommended for structurally similar compounds .

- Data Reproducibility : Document reaction parameters (e.g., catalyst loading, solvent ratios) meticulously to enable replication .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous reagents (e.g., bromine, propanoyl chloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.